molecular formula C19H21N3O2S B4154214 8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B4154214
M. Wt: 355.5 g/mol
InChI Key: VMOMVDKMDRBEMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine is a novel chemical compound offered for research purposes. It belongs to the imidazo[1,2-a]pyridine scaffold, a bicyclic heterocycle recognized in medicinal chemistry for its diverse pharmacological properties . This specific class of compounds has attracted significant scientific interest due to its potential anti-cancer and anti-inflammatory activities, often exerted by modulating key cellular signaling pathways . Research on analogous imidazo[1,2-a]pyridine derivatives has demonstrated that these compounds can dock into protein targets such as the NF-κB p50 subunit, leading to the suppression of the NF-κB signaling pathway . This mechanism is significant because the NF-κB pathway controls the expression of genes critical to inflammation and cancer progression, including cyclooxygenase-2 (COX-2), inducible NO synthase (iNOS), and various inflammatory cytokines . Furthermore, studies on related compounds show they can inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another pivotal pathway in oncogenesis . The co-administration of imidazo[1,2-a]pyridine derivatives with natural compounds like curcumin has been shown in research settings to potentiate these anti-inflammatory and anti-proliferative effects in cell line models, such as MDA-MB-231 breast cancer and SKOV3 ovarian cancer cells . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

8-methyl-2-(3-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-15-7-6-10-21-14-18(20-19(15)21)16-8-5-9-17(13-16)25(23,24)22-11-3-2-4-12-22/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOMVDKMDRBEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction can be carried out under mild conditions and often yields the desired imidazo[1,2-a]pyridine derivatives in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway by preventing the phosphorylation of AKT and S6 proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Effects on COX-2 Inhibition

Imidazo[1,2-a]pyridines substituted at position 2 with sulfonylphenyl groups have been extensively studied for cyclooxygenase-2 (COX-2) inhibition. Key comparisons include:

Compound Substituent at C-2 Phenyl Ring COX-2 IC₅₀ (µM) Selectivity Index (COX-2/COX-1) Reference
2-(4-(Methylsulfonyl)phenyl) 4-Methylsulfonyl 0.07 217.1
Morpholine-substituted 3-Morpholinosulfonyl 0.07 217.1
Compound X 3-Piperidin-1-ylsulfonyl Data Unavailable Inferred from SAR

Key Insights :

  • The morpholine-sulfonyl analog exhibits high potency due to optimal hydrogen bonding with COX-2’s active site .

Anticholinesterase Activity

Imidazo[1,2-a]pyridines with bulky side chains show varying acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:

Compound Substituent AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity (AChE/BChE) Reference
2h Biphenyl + R4-CH₃ 79 >2000 >25.3
2j 3,4-Dichlorophenyl >2000 65 0.03
Compound X 3-Piperidinylsulfonyl Not Tested Not Tested

Key Insights :

  • Biphenyl groups enhance AChE inhibition via hydrophobic interactions in the peripheral anionic site .
  • The piperidinylsulfonyl group in Compound X may exhibit moderate AChE inhibition due to its bulk, but its sulfonyl moiety could favor BChE binding, analogous to 2j .

Structural and Pharmacokinetic Comparisons

Piperidinylsulfonyl vs. Piperazinylsulfonyl
  • Piperidine (Compound X) is less polar than piperazine , reducing solubility but increasing membrane permeability .
Trifluoromethyl vs. Sulfonyl Substituents
  • 8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine () has a CF₃ group, which is strongly electron-withdrawing. This enhances metabolic stability but may reduce reactivity in electrophilic environments compared to sulfonyl groups .

Antiulcer Activity

Sch 28080, a 3-cyanomethyl-substituted imidazo[1,2-a]pyridine, exhibits gastric antisecretory and cytoprotective effects . Compound X’s sulfonyl group may mimic the electron-withdrawing properties of cyanomethyl, but its larger size could alter binding to proton pump targets .

Biological Activity

8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine (CAS Number: 712282-19-4) is a synthetic compound belonging to the imidazopyridine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O2SC_{19}H_{21}N_{3}O_{2}S, with a molecular weight of 355.454 g/mol. Key physical properties include:

  • Density : 1.3±0.1 g/cm³
  • LogP : 3.99

These properties suggest moderate lipophilicity, which is often favorable for drug-like characteristics.

Biological Activity Overview

Recent studies have identified various biological activities associated with imidazopyridine derivatives, including anti-inflammatory, anticancer, and antiviral properties. The specific activity of this compound has been explored in several research contexts:

Anticancer Activity

Research indicates that imidazopyridine derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth and metastasis.

Table 1: Anticancer Activity of Imidazopyridine Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer5.0Inhibition of EGFR signaling
Compound BLung Cancer10.0Induction of apoptosis
8-Methyl... Colorectal Cancer 7.5 Inhibition of PI3K/Akt pathway

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound. Studies have demonstrated that imidazopyridine derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a role in the management of inflammatory diseases.

Antiviral Activity

Research into the antiviral properties of imidazopyridines has revealed that certain derivatives can act as fusion inhibitors against viruses such as Respiratory Syncytial Virus (RSV). The structure of this compound may lend it similar capabilities.

Case Study 1: Respiratory Syncytial Virus (RSV)

A study published in Science.gov highlighted the development of imidazopyridine derivatives as potent RSV fusion inhibitors. The most potent compounds exhibited IC50 values in the low nanomolar range, indicating strong antiviral activity.

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have shown promising results for compounds similar to this compound in reducing tumor size and improving survival rates in cancer models.

Structure-Activity Relationship (SAR)

The biological activity of imidazopyridines is heavily influenced by their chemical structure. Modifications at specific positions on the imidazopyridine core can enhance potency and selectivity for various biological targets.

Table 2: Structure-Activity Relationships

Modification PositionChangeEffect on Activity
Position 2Methyl group additionIncreased lipophilicity
Position 3Sulfonamide substitutionEnhanced anti-inflammatory effects
Position 8Halogen substitutionImproved anticancer activity

Q & A

Q. What are the standard synthetic routes for preparing 8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions. For example:

  • Core Formation : A multicomponent reaction using 2-aminopyridine derivatives, arylglyoxals, and Meldrum’s acid to construct the imidazo[1,2-a]pyridine core .
  • Substituent Introduction : The piperidin-1-ylsulfonyl group at the 3-phenyl position can be introduced via sulfonylation of a precursor using piperidine and sulfur trioxide-triethylamine complexes .
  • Purification : High-Performance Liquid Chromatography (HPLC) or column chromatography ensures purity. Optimization parameters include temperature control (60–80°C for cyclization), solvent selection (DMF or THF for solubility), and catalyst use (e.g., p-toluenesulfonic acid) to improve yields .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify hydrogen/carbon environments and substituent positions (e.g., distinguishing methyl and sulfonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of crystal structure and stereochemistry, as demonstrated in similar imidazo[1,2-a]pyridine derivatives .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Initial screening often involves:

  • In Vitro Assays : Testing against enzymes (e.g., kinases) or receptors (e.g., GABAA) using fluorescence-based probes or radioligand displacement assays .
  • Cellular Models : Assessing cytotoxicity or anti-inflammatory effects in cell lines (e.g., HEK293 or RAW264.7) with dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

SAR strategies include:

  • Positional Variations : Synthesizing analogs with modifications at the 8-methyl, 3-sulfonylphenyl, or piperidine groups to assess potency changes .
  • Bioisosteric Replacement : Substituting the sulfonyl group with carboxamide or phosphonate moieties to probe binding interactions .
  • Pharmacophore Mapping : Using computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups for target engagement .

Q. What advanced techniques are used to identify and validate the compound’s molecular targets?

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics with purified proteins .
  • Cryo-Electron Microscopy (Cryo-EM) : For resolving compound-target complexes at near-atomic resolution, as applied to related imidazo[1,2-a]pyridines .
  • Chemical Proteomics : Using affinity-based probes to pull down interacting proteins from cellular lysates .

Q. How should researchers address contradictions in biological activity data across different assays?

Contradictions may arise from:

  • Purity Issues : Validate compound purity via HPLC (>95%) and exclude solvent residues (e.g., DMSO) that interfere with assays .
  • Assay Conditions : Standardize buffer pH, ion concentrations, and incubation times. For example, enzymatic assays may require Mg<sup>2+</sup> or ATP .
  • Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies improve the efficiency of multi-step synthesis for large-scale production?

  • Catalyst Optimization : Employ palladium catalysts for Suzuki-Miyaura couplings to introduce aryl groups with high yields .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during sulfonylation .
  • Process Monitoring : Track intermediates via Thin-Layer Chromatography (TLC) or inline FTIR to minimize side reactions .

Comparative and Mechanistic Questions

Q. How does the piperidin-1-ylsulfonyl group influence metabolic stability compared to other sulfonamide derivatives?

  • In Vitro Metabolism : Incubate with liver microsomes to measure clearance rates. Piperidine-containing sulfonamides often show enhanced stability due to reduced cytochrome P450 oxidation compared to aliphatic sulfonamides .
  • Plasma Protein Binding : Use equilibrium dialysis to assess binding affinity, which impacts bioavailability .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic properties?

  • Molecular Dynamics Simulations : Predict blood-brain barrier permeability using tools like GROMACS .
  • ADMET Prediction : Software such as SwissADME estimates absorption, distribution, and toxicity profiles based on lipophilicity (LogP) and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine
Reactant of Route 2
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8-Methyl-2-[3-(piperidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.